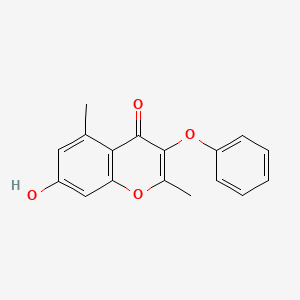

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

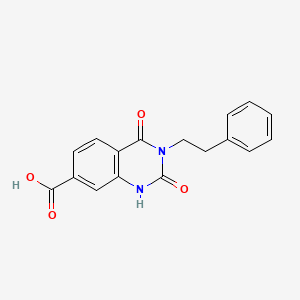

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C17H14O4 . It has a molecular weight of 282.29 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is 1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point of 213-214 degrees Celsius . It is a powder at room temperature .科学研究应用

Synthesis and Chemical Properties

The chemical compound 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is involved in various synthesis processes due to its unique structure, serving as a precursor or intermediate for more complex chemical compounds. A notable example is its utilization in the synthesis of ortho-hydroxyformylchromones, which are key synthons for constructing linear and angular hetarenochromones. The synthesis of such compounds often employs the Duff reaction, a method for formylating phenols, although this process encounters some difficulties due to the passive behavior of position 6 in 7-hydroxychromones. An innovative approach involves using 8-substituted derivatives and hexamethylenetetramine under reflux conditions, demonstrating the compound's role in the development of complex chromone structures (Shokol, Gorbulenko, & Khilya, 2018).

Biological Screening and Potential Applications

Further research explores the biological activity of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one derivatives. For instance, studies on the synthesis of chromenone derivatives and their subsequent screening for cytotoxic and antimicrobial activities highlight the potential of these compounds in developing new therapeutic agents. Compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one have shown varying degrees of cytotoxic and bactericidal activity, indicating the compound's utility in creating biologically active molecules (Khan et al., 2003).

Advanced Material Synthesis

Moreover, the compound's framework is instrumental in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are crucial in the development of photochromic materials. These syntheses reveal the compound's versatility and its role in creating materials with significant applications in technology and natural product synthesis (Rawat, Prutyanov, & Wulff, 2006).

Antioxidant Activity

Research into the antioxidant properties of chromenone derivatives further exemplifies the broad applicability of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one. Studies focusing on the synthesis of new chromeno-carbamodithioate derivatives and their evaluation for antioxidant activity and molecular docking suggest these compounds' potential in oxidative stress management and as leads for therapeutic development (Bandari et al., 2017).

安全和危害

属性

IUPAC Name |

7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQUYMOXKTAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630365.png)

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)

![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2630368.png)

![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate](/img/structure/B2630374.png)

![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)

![N-[[4-(Aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride](/img/structure/B2630382.png)